5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
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Overview
Description
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of an iodine atom at the 5th position, an isobutyl group at the nitrogen atom, and a methyl group at the 6th position of the pyrimidine ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine typically involves the iodination of a pyrimidine precursor followed by the introduction of the isobutyl and methyl groups. One common method involves the reaction of 5-iodo-6-methylpyrimidine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-6-methylpyrimidin-4-amine
- N-isobutyl-6-methylpyrimidin-4-amine
- 5-Iodo-N-isobutylpyrimidin-4-amine
Uniqueness
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H14IN3 |
---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
5-iodo-6-methyl-N-(2-methylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H14IN3/c1-6(2)4-11-9-8(10)7(3)12-5-13-9/h5-6H,4H2,1-3H3,(H,11,12,13) |
InChI Key |
JCGHZNKNDXHSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)NCC(C)C)I |
Origin of Product |
United States |
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